10-(9H-Carbazol-9-yl)decan-1-ol
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Overview
Description
10-(9H-Carbazol-9-yl)decan-1-ol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them suitable for a wide range of applications, including optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of carbazole with a decyl halide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of carbazole derivatives, including 10-(9H-Carbazol-9-yl)decan-1-ol, often involves large-scale chemical synthesis methods. These methods may include interfacial polymerization or electropolymerization, which allow for the production of high-quality polymers with excellent optoelectronic properties . The choice of method depends on the desired properties of the final product and the specific application for which it is intended .
Chemical Reactions Analysis
Types of Reactions
10-(9H-Carbazol-9-yl)decan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
10-(9H-Carbazol-9-yl)decan-1-ol has a wide range of scientific research applications due to its unique properties :
Mechanism of Action
The mechanism of action of 10-(9H-Carbazol-9-yl)decan-1-ol is largely dependent on its ability to interact with various molecular targets and pathways . In optoelectronic applications, the compound’s excellent charge transport properties facilitate the efficient movement of electrons and holes, which is crucial for the performance of devices like OLEDs and photovoltaic cells . In biological applications, the compound’s fluorescence properties enable it to be used as a probe for imaging and sensing .
Comparison with Similar Compounds
10-(9H-Carbazol-9-yl)decan-1-ol can be compared with other carbazole derivatives, such as polycarbazole and its derivatives . These compounds share similar properties, including good environmental stability and excellent charge transport abilities . this compound is unique in its specific functionalization, which allows for tailored applications in various fields .
List of Similar Compounds
- Polycarbazole
- 9H-Carbazole-9-carbothioic methacrylic thioanhydride
- 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-aminophenyl)carbazole
Properties
CAS No. |
422269-07-6 |
---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
10-carbazol-9-yldecan-1-ol |
InChI |
InChI=1S/C22H29NO/c24-18-12-6-4-2-1-3-5-11-17-23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h7-10,13-16,24H,1-6,11-12,17-18H2 |
InChI Key |
RPEBMLYKCQSOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCO |
Origin of Product |
United States |
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